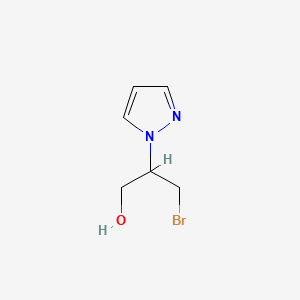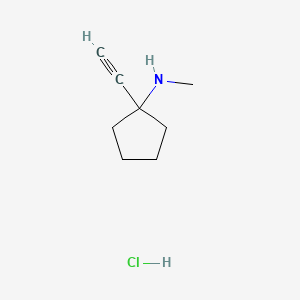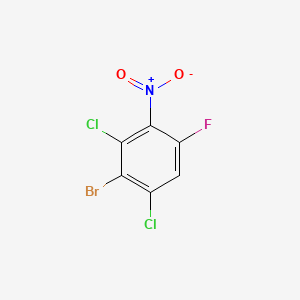
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 1,3-dichloro-2-fluorobenzene followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing groups also make the compound susceptible to NAS reactions, where nucleophiles replace one of the halogen atoms.
Common Reagents and Conditions:
EAS Reactions: Common reagents include bromine, chlorine, and nitrating agents under acidic conditions.
NAS Reactions: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are typically used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield 2,4-dibromo-1,3-dichloro-5-fluoro-4-nitrobenzene .
Applications De Recherche Scientifique
2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro, fluoro, and chloro groups. These groups increase the ring’s susceptibility to electrophilic attack, facilitating various substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-4-nitrobenzene: Similar in structure but lacks the additional chlorine atoms.
2,4-Dichloro-1-nitrobenzene: Lacks the bromine and fluorine atoms, making it less reactive in certain types of reactions.
Uniqueness: 2-Bromo-1,3-dichloro-5-fluoro-4-nitrobenzene is unique due to the combination of multiple electron-withdrawing groups, which significantly enhance its reactivity and make it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C6HBrCl2FNO2 |
|---|---|
Poids moléculaire |
288.88 g/mol |
Nom IUPAC |
2-bromo-1,3-dichloro-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBrCl2FNO2/c7-4-2(8)1-3(10)6(5(4)9)11(12)13/h1H |
Clé InChI |
STVNRKVNOKOAPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
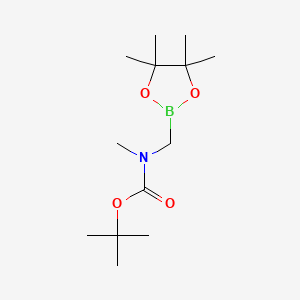
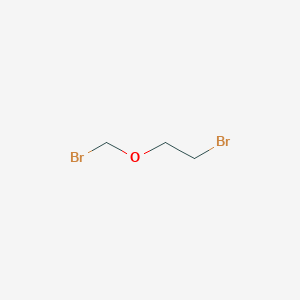
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)

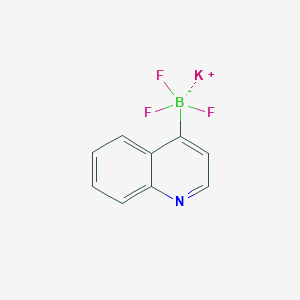
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
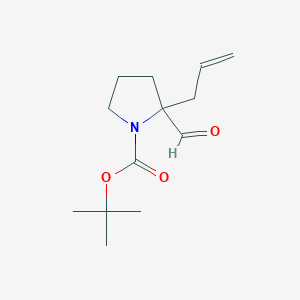
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
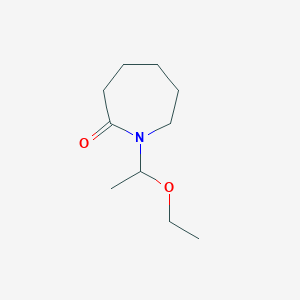
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
